6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
CAS No.: 877636-65-2
Cat. No.: VC6767220
Molecular Formula: C20H15F3N2O4S
Molecular Weight: 436.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877636-65-2 |
|---|---|
| Molecular Formula | C20H15F3N2O4S |
| Molecular Weight | 436.41 |
| IUPAC Name | [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C20H15F3N2O4S/c1-11-6-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-4-3-5-14(7-13)20(21,22)23/h3-9H,10H2,1-2H3 |
| Standard InChI Key | NZVSVCUKICFTMW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of three primary components:
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A 4-oxo-4H-pyran ring (γ-pyrone) at the core, providing a planar, aromatic system with keto-enol tautomerism potential.
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A 4,6-dimethylpyrimidin-2-yl sulfanyl methyl group attached at the pyran C6 position, introducing nitrogen-rich heterocyclic character.
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A 3-(trifluoromethyl)benzoate ester at the pyran C3 position, contributing strong electron-withdrawing effects and lipophilicity.
The pyrimidine ring’s 4,6-dimethyl substituents enhance steric protection of the sulfur atom, potentially modulating metabolic stability. The trifluoromethyl group’s inductive effects () polarize the benzoate ester, influencing reactivity and intermolecular interactions.
Spectroscopic and Computational Descriptors
Key computed properties include:
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Topological Polar Surface Area (TPSA): 85.7 Ų, suggesting moderate membrane permeability.
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LogP (octanol-water): ~3.2 (estimated), indicating moderate lipophilicity suitable for passive diffusion.
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Hydrogen Bond Acceptors/Donors: 6 acceptors (pyran carbonyl, pyrimidine nitrogens, ester oxygens) and 1 donor (pyran enol proton).
The InChIKey (NZVSVCUKICFTMW-UHFFFAOYSA-N) and SMILES (CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C) provide unique identifiers for database tracking.
Synthesis and Manufacturing Considerations
Synthetic Routes
A plausible multistep synthesis involves:
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Pyran-4-one Preparation: Cyclocondensation of diketones with malonic acid derivatives under acidic conditions.
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Sulfanyl Group Installation: Nucleophilic substitution at the pyran methyl position using 2-mercapto-4,6-dimethylpyrimidine.
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Esterification: Coupling the pyran-3-ol intermediate with 3-(trifluoromethyl)benzoyl chloride via Steglich esterification.
Challenges include suppressing pyran ring-opening during sulfanyl group addition and minimizing racemization at the esterification stage.
Purification and Characterization
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Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) resolves polar byproducts.
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Spectroscopic Confirmation:
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NMR: Distinct signals for pyrimidine methyl groups (~δ 2.4 ppm), pyran H5 (δ 6.2 ppm), and aromatic protons.
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NMR: Single peak near δ -62 ppm for the trifluoromethyl group.
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Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO, PEG-400) for biological assays.
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Thermal Stability: Decomposition onset at ~180°C (DSC), indicating suitability for standard storage conditions.
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Hydrolytic Sensitivity: The ester bond is prone to base-catalyzed hydrolysis (t₁/₂ ~4 h at pH 9), requiring pH-controlled environments.
Crystallographic Insights
While single-crystal X-ray data are unavailable, analogous pyran-pyrimidine hybrids adopt twisted conformations with dihedral angles of 45–60° between the heterocycles, minimizing steric clash . Molecular modeling (DFT) suggests the trifluoromethyl group adopts a coplanar orientation with the benzoate ring to maximize resonance stabilization.
Biological Activity and Mechanistic Hypotheses
Target Prediction
Similarity-based profiling against ChEMBL databases predicts interactions with:
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Dihydrofolate Reductase (DHFR): Pyrimidine analogs often inhibit this enzyme, disrupting nucleotide synthesis .
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Protein Kinases: The planar pyran system may compete with ATP at catalytic sites.
Research Applications and Comparative Analysis
Lead Optimization
Structural modifications to enhance potency:
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Pyrimidine Substituents: Replacing 4,6-dimethyl with amino groups improves water solubility but reduces metabolic stability .
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Benzoate Alternatives: 4-CF₃ analogs (PubChem CID 7217950) show 30% higher logP but lower solubility .
Comparative Data Table
Future Directions and Challenges
Priority Research Areas
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In Vitro Screening: Prioritize assays against DHFR and kinase panels to validate target engagement .
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Prodrug Development: Masking the ester as a phosphonate could improve oral bioavailability.
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Toxicology Profiling: Assess hepatotoxicity risks associated with pyrimidine metabolism.
Synthetic Chemistry Challenges
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Stereoselective Synthesis: Controlling configuration at the sulfanyl-methyl junction remains unresolved.
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Green Chemistry: Transitioning from stoichiometric bases (e.g., NaH) to catalytic systems (e.g., DBU).
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